Diphosphoric acid strontium salt europium-doped

Description

Diphosphoric acid strontium salt europium-doped is a compound that has garnered significant interest due to its unique luminescent properties. This compound is known for its high quantum efficiency, long persistence of phosphorescence, and good stability, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula |

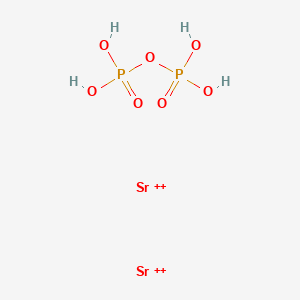

H4O7P2Sr2+4 |

|---|---|

Molecular Weight |

353.2 g/mol |

IUPAC Name |

distrontium;phosphono dihydrogen phosphate |

InChI |

InChI=1S/H4O7P2.2Sr/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2 |

InChI Key |

QGKBPWOLFJRLKE-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Sr+2].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diphosphoric acid strontium salt europium-doped can be achieved through several methods, including the sol-gel process and the solid-state reaction method. The sol-gel process involves the mixing of starting materials at relatively low reaction temperatures, resulting in more homogeneous products . For instance, strontium carbonate and diammonium hydrogen phosphate can be used as raw materials, with europium ions introduced as dopants. The mixture is then subjected to calcination at high temperatures to achieve the desired phase and luminescent properties .

Industrial Production Methods: In industrial settings, the solid-state reaction method is commonly employed. This method involves high-temperature reactions, often exceeding 1600°C, to ensure the formation of a single phase. Additives may be used as flux to promote homogeneity and control particle size distribution .

Chemical Reactions Analysis

Types of Reactions: Diphosphoric acid strontium salt europium-doped undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its luminescent characteristics.

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like activated carbon, which can convert europium ions from the +3 to the +2 oxidation state, enhancing the luminescence . The reactions typically occur under high-temperature conditions, often in a reducing atmosphere to prevent oxidation of the europium ions .

Major Products Formed: The major products formed from these reactions include different phases of strontium aluminate doped with europium, such as SrAl2O4:Eu2+ and Sr4Al14O25:Eu2+. These products exhibit varying luminescent properties, including green and blue emissions .

Scientific Research Applications

Diphosphoric acid strontium salt europium-doped has a wide range of scientific research applications. In chemistry, it is used as a phosphor in light-emitting diodes (LEDs) and other display technologies due to its high quantum efficiency and long persistence . In biology and medicine, it is employed in bio-imaging and as a marker for various diagnostic applications . Industrially, it is used in the production of luminescent materials for safety signs and emergency lighting .

Mechanism of Action

The luminescent properties of diphosphoric acid strontium salt europium-doped are primarily due to the electronic transitions within the europium ions. When excited by ultraviolet light, electrons in the europium ions are promoted to higher energy levels. As these electrons return to their ground state, they emit light, resulting in luminescence . The specific wavelengths of emitted light depend on the host lattice and the oxidation state of the europium ions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other europium-doped phosphors such as SrAl2O4:Eu2+, Sr4Al14O25:Eu2+, and Sr2Al2SiO7:Eu2+. These compounds also exhibit high quantum efficiency and long persistence of luminescence .

Uniqueness: What sets diphosphoric acid strontium salt europium-doped apart is its unique combination of stability, high quantum efficiency, and the ability to emit light in different wavelengths depending on the specific phase and doping conditions . This versatility makes it particularly valuable for a wide range of applications, from industrial lighting to advanced scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.